1H-Pyrazole-4-sulfonic acid

Copper Corrosion Inhibition Coordination Polymers Materials Chemistry

1H-Pyrazole-4-sulfonic acid (CAS 438630-65-0) is an unsubstituted heterocyclic sulfonic acid with the molecular formula C3H4N2O3S and a molecular weight of 148.14 g/mol. The compound features a pyrazole ring bearing a sulfonic acid (-SO3H) group exclusively at the 4-position, leaving the N-1 and other ring positions unsubstituted.

Molecular Formula C3H4N2O3S
Molecular Weight 148.14 g/mol
CAS No. 438630-65-0
Cat. No. B8700236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-sulfonic acid
CAS438630-65-0
Molecular FormulaC3H4N2O3S
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)S(=O)(=O)O
InChIInChI=1S/C3H4N2O3S/c6-9(7,8)3-1-4-5-2-3/h1-2H,(H,4,5)(H,6,7,8)
InChIKeyXGCDCDCJNZFVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-4-sulfonic Acid (CAS 438630-65-0): Core Structural Properties and Functional Group Profile for Chemical Sourcing


1H-Pyrazole-4-sulfonic acid (CAS 438630-65-0) is an unsubstituted heterocyclic sulfonic acid with the molecular formula C3H4N2O3S and a molecular weight of 148.14 g/mol [1]. The compound features a pyrazole ring bearing a sulfonic acid (-SO3H) group exclusively at the 4-position, leaving the N-1 and other ring positions unsubstituted [2]. This minimal substitution pattern distinguishes it from more heavily substituted pyrazole-4-sulfonic acid derivatives commonly used in medicinal and agricultural chemistry. The compound serves as a foundational building block for synthesizing functionalized pyrazoles, sulfonamide ligands, and coordination polymers, with its unsubstituted nature offering maximal synthetic flexibility for downstream derivatization.

Why 1H-Pyrazole-4-sulfonic Acid Cannot Be Replaced by N-Alkylated or Ring-Alkylated Pyrazole Sulfonic Acid Analogs


Substitution at the N-1 position or ring alkylation fundamentally alters the physicochemical and coordination properties of pyrazole-4-sulfonic acids in ways that preclude generic interchange. N-methylation, as in 1-methyl-1H-pyrazole-4-sulfonic acid, eliminates the annular tautomerism characteristic of unsubstituted pyrazoles , thereby removing a key structural feature that enables versatile hydrogen-bonding networks and metal-coordination geometries in solid-state lattices [1]. Similarly, 3,5-dimethyl substitution (as in 3,5-dimethyl-1H-pyrazole-4-sulfonic acid) significantly increases pKa and thermal stability relative to the parent compound [2], while also altering corrosion inhibition efficacy at specific pH values [3]. The unsubstituted parent compound therefore occupies a distinct and non-interchangeable niche: it provides maximal synthetic versatility for downstream N-functionalization and ring derivatization, serves as the baseline reference for structure-activity relationship studies, and offers coordination chemistry behavior that alkylated analogs cannot replicate due to steric and electronic differences.

1H-Pyrazole-4-sulfonic Acid: Quantitative Differentiation Data vs. Closest Analogs for Evidence-Based Procurement


Comparative Copper Corrosion Inhibition: Unsubstituted Pyrazole-4-sulfonate Complexes Outperform 3,5-Dimethyl Analogs at pH 4

In head-to-head copper corrosion inhibition studies at pH 4, coordination polymer complexes formed from the unsubstituted pyrazole-4-sulfonate anion offered superior corrosion protection relative to complexes of the 3,5-dimethyl analog [1]. This differential performance is attributable to the more compact and robust thin films formed by the unsubstituted pyrazole-4-sulfonate coordination polymers, as demonstrated by scanning electron microscopy/energy dispersive X-ray spectroscopy (SEM/EDS) measurements [2].

Copper Corrosion Inhibition Coordination Polymers Materials Chemistry

Pyrazole-4-sulfonic Acid as a Foundational Building Block for Derivatization vs. Pre-functionalized Analogs

1H-Pyrazole-4-sulfonic acid, as an unsubstituted pyrazole sulfonic acid, serves as a versatile small-molecule scaffold for creating diverse functional derivatives . In contrast, pre-alkylated analogs such as 1-methyl-1H-pyrazole-4-sulfonic acid lack the free N-1 position required for subsequent N-functionalization . The parent compound's unsubstituted structure is documented in PubChem and synthesis literature as the minimal substitution variant, enabling maximum downstream synthetic flexibility [1]. No direct quantitative yield comparison for derivatization steps was identified in the available literature.

Medicinal Chemistry Agrochemical Synthesis Scaffold Design

Annular Tautomerism as a Structural Differentiator from N-Alkylated Analogs

The unsubstituted 1H-pyrazole-4-sulfonic acid exhibits annular tautomerism (proton exchange between N-1 and N-2), whereas N-methylation eliminates this dynamic structural feature . This tautomerism is critical for the formation of extensive charge-assisted hydrogen-bonding networks and diverse coordination geometries in solid-state lattices involving the pyrazole-4-sulfonate anion [1]. The 3,5-dimethyl analog shows different pKa and thermal stability profiles due to altered electronic and steric effects [2].

Supramolecular Chemistry Hydrogen-Bonding Networks Coordination Chemistry

Validated Sulfonation Route for Pyrazole 4-Position Functionalization

A published method demonstrates that pyrazoles are readily sulfonated in position 4 by concentrated sulfuric acid in acetic anhydride, establishing a validated synthetic pathway for accessing this substitution pattern [1]. While specific yield data for the parent compound is not provided in the accessible abstract, the method confirms the feasibility of selective 4-position sulfonation without N-protection. This contrasts with alternative approaches requiring pre-functionalized starting materials or multi-step sequences for more substituted analogs.

Heterocyclic Synthesis Sulfonation Methodology Process Chemistry

Known Use as an Intermediate in Patent-Documented Transformations

1H-Pyrazole-4-sulfonic acid is explicitly referenced as a starting material in patent US07214694B2, where it is converted to the corresponding sulfonyl chloride derivative via reaction with phosphorus pentachloride [1]. This patent citation, drawn from the primary literature (J. Am. Chem. Soc.; 1955, 77, 6532), confirms the compound's established utility as a process intermediate in industrial and pharmaceutical synthetic sequences [2]. The patent documentation provides experimental detail on reaction scale (1.0 g, 4.0 mmol) and conditions, supporting the compound's practical viability in multi-step syntheses.

Process Chemistry Pharmaceutical Intermediates Patent References

Evidence-Based Application Scenarios for 1H-Pyrazole-4-sulfonic Acid Procurement


Coordination Polymer and MOF Synthesis Requiring Unsubstituted Pyrazole-4-sulfonate Ligands

Based on head-to-head comparative data demonstrating that unsubstituted pyrazole-4-sulfonate coordination polymers provide superior copper corrosion protection relative to 3,5-dimethyl analogs at pH 4 [1], procurement of the parent compound is indicated for materials chemistry applications involving layered inorganic–organic networks, metal-organic frameworks (MOFs), or corrosion-resistant protective films where compact film morphology and robust lattice formation are critical performance parameters.

Medicinal Chemistry Scaffold Optimization Requiring Iterative Derivatization

The unsubstituted structure of 1H-pyrazole-4-sulfonic acid provides the maximal number of available derivatization sites (free N-1, 3-, and 5-positions) relative to pre-alkylated analogs [2]. This synthetic flexibility is essential for structure-activity relationship (SAR) studies in drug discovery programs, where systematic variation of substituents is required to optimize target binding, selectivity, and pharmacokinetic properties .

Supramolecular Chemistry Leveraging Annular Tautomerism and Hydrogen-Bonding Networks

The annular tautomerism exhibited by 1H-pyrazole-4-sulfonic acid—a feature eliminated in N-alkylated analogs—enables the formation of extensive charge-assisted hydrogen-bonding networks and diverse coordination geometries in solid-state lattices . This structural property is essential for designing novel crystalline materials with tailored supramolecular architectures, as documented in crystallographic studies of pyrazole-4-sulfonate coordination compounds [3].

Process Chemistry and Pharmaceutical Intermediate Synthesis

1H-Pyrazole-4-sulfonic acid is explicitly documented as a starting material in patent US07214694B2 for the preparation of sulfonyl chloride derivatives [4]. The compound's established role in validated synthetic sequences supports its procurement for process chemistry applications, including the manufacture of pharmaceutical intermediates, agrochemical building blocks, and functionalized heterocycles where the 4-sulfonic acid group serves as a precursor to sulfonamides, sulfonate esters, or sulfonyl halides.

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